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Compound of Interest

Compound Name: 1-(Cyclopropylicarbonyl)piperazine

Cat. No.: B3024915

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle fir die Derivatisierung von 1-
(Cyclopropylcarbonyl)piperazin, einer vielseitigen Zwischenstufe, die in der organischen
Synthese und der pharmazeutischen Forschung von grof3er Bedeutung ist. Die hier
beschriebenen Methoden, einschlie3lich N-Alkylierung, N-Arylierung, reduktiver Aminierung
und Amidkopplung, eréffnen den Zugang zu einer breiten Palette von substituierten
Piperazinderivaten fur die Entwicklung neuer pharmazeutischer Wirkstoffe und chemischer
Sonden.

Einleitung

1-(Cyclopropylcarbonyl)piperazin ist ein wertvoller Baustein in der medizinischen Chemie, der
haufig bei der Synthese von Wirkstoffkandidaten eingesetzt wird. Seine Struktur, die einen
Piperazinring und eine Cyclopropylcarbonylgruppe kombiniert, bietet einen reaktiven "Griff" flr
weitere Funktionalisierungen am sekundéren Amin.[1][2] Diese Vielseitigkeit ermoglicht die
systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung von
Leitstrukturen. Insbesondere wurde diese Verbindung bei der Synthese von Inhibitoren der
Poly(ADP-Ribose)-Polymerase (PARP) und Analoga von Esaprazol verwendet, die
neuroprotektive Eigenschaften aufweisen.[2][3]
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Ubersicht der Derivatisierungsstrategien

Die Derivatisierung von 1-(Cyclopropylcarbonyl)piperazin konzentriert sich hauptséchlich auf
die Funktionalisierung des sekundaren Amins im Piperazinring. Die géngigsten Methoden sind:

o N-Alkylierung: Einfihrung einer Alkylgruppe durch Reaktion mit einem Alkylhalogenid oder
durch reduktive Aminierung mit einem Aldehyd oder Keton.

e N-Arylierung: Einfuhrung einer Arylgruppe mittels palladiumkatalysierter
Kreuzkupplungsreaktionen wie der Buchwald-Hartwig-Aminierung.

o Amidkopplung: Bildung einer Amidbindung durch Reaktion mit einer Carbonsaure unter
Verwendung eines Kupplungsreagenzes.

Diese Reaktionen ermoglichen die Einfihrung einer Vielzahl von funktionellen Gruppen und
strukturellen Motiven, was zu einer diversen Bibliothek von Derivaten fuhrt.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren fir die
Schlusselderivatisierungsreaktionen von 1-(Cyclopropylcarbonyl)piperazin.

Protokoll 1: N-Alkylierung mittels direkter Alkylierung

Diese Methode beschreibt die direkte Alkylierung des Piperazinstickstoffs mit einem
Alkylhalogenid.

Materialien:

1-(Cyclopropylcarbonyl)piperazin

Alkylbromid (z. B. Benzylbromid) (1.1 Aquivalente)

Wasserfreies Kaliumcarbonat (K2COs) (2.0 Aquivalente)

Wasserfreies Acetonitril (MeCN)

Durchfiihrung:
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 In einem trockenen Reaktionskolben werden 1-(Cyclopropylcarbonyl)piperazin und
wasserfreies Kaliumcarbonat vorgelegt.

o Wasserfreies Acetonitril wird zugegeben und die Suspension wird geruhrt.
 Das Alkylbromid (1.1 Aquivalente) wird langsam zur Reaktionsmischung zugegeben.

o Die Reaktionsmischung wird auf eine geeignete Temperatur (z. B. 60-80 °C) erhitzt und der
Fortschritt mittels Diinnschichtchromatographie (DC) oder LC-MS tberwacht.

e Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekdhilt.

e Die anorganischen Salze werden durch Filtration entfernt und das Filtrat wird unter
reduziertem Druck eingeengt.

o Der Rohprodukt wird mittels Sdulenchromatographie an Kieselgel gereinigt.

Protokoll 2: N-Alkylierung mittels reduktiver Aminierung

Diese Methode ist eine zweistufige Eintopfreaktion, die die Bildung eines Iminiumions gefolgt
von dessen Reduktion beinhaltet und die Bildung von quartdaren Ammoniumsalzen verhindert.

Materialien:

1-(Cyclopropylcarbonyl)piperazin

Aldehyd oder Keton (z. B. Benzaldehyd) (1.1 Aquivalente)

Natriumtriacetoxyborhydrid (NaBH(OAc)s) (1.5 Aquivalente)

Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)

Essigsaure (katalytische Menge, optional)
Durchfihrung:

 Eine Suspension von 1-(Cyclopropylcarbonyl)piperazin (1.0 Aquivalent) und dem Aldehyd
(1.1 Aquivalente) in DCM wird fiir 5 Minuten gerihrt.
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o Natriumtriacetoxyborhydrid (1.5 Aquivalente) wird zu der geriihrten Losung gegeben.

e Die Reaktion wird bei Raumtemperatur fur 1 bis 24 Stunden gerihrt, bis der Ausgangsstoff
verbraucht ist (Uberwachung durch DC oder LC-MS).

e Die Reaktionsmischung wird mit gesattigter wéassriger Natriumbicarbonatlésung versetzt.

» Die organische Phase wird abgetrennt, mit Wasser und Sole gewaschen, Giber wasserfreiem
Natriumsulfat getrocknet und im Vakuum eingeengt.

e Das Rohprodukt wird durch Saulenchromatographie an Kieselgel gereinigt.[1][4]

Protokoll 3: N-Arylierung mittels Buchwald-Hartwig-
Aminierung

Diese palladiumkatalysierte Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur
Bildung von C-N-Bindungen.[5][6]

Materialien:

e 1-(Cyclopropylcarbonyl)piperazin

e Arylhalogenid (z. B. 4-Bromtoluol) (1.0 Aquivalent)

o Palladium(ll)-acetat (Pd(OAc)2) (Katalysator, z. B. 2 mol%)

e Phosphinligand (z. B. BINAP, XPhos) (z. B. 4 mol%)

 Starke Base (z. B. Natrium-tert-butoxid, NaOtBu) (1.4 Aquivalente)
» Wasserfreies Toluol oder Dioxan

Durchfihrung:

e In einem mit Inertgas (Argon oder Stickstoff) gespulten Schlenkrohr werden Pd(OAc)2, der
Phosphinligand und NaOtBu vorgelegt.
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Wasserfreies Toluol, 1-(Cyclopropylcarbonyl)piperazin und das Arylhalogenid werden
zugegeben.

Die Reaktionsmischung wird unter Inertgasatmosphére bei erhéhter Temperatur (z. B. 80-
110 °C) geriihrt, bis die Ausgangsmaterialien vollstandig umgesetzt sind (Uberwachung
durch DC oder LC-MS).

Nach dem Abkuhlen auf Raumtemperatur wird die Reaktion mit Wasser oder einer
gesattigten Ammoniumchloridlésung gequencht.

Die Mischung wird mit einem organischen Lésungsmittel (z. B. Ethylacetat) extrahiert.

Die vereinigten organischen Phasen werden mit Sole gewaschen, tber wasserfreiem
Natriumsulfat getrocknet und eingeengt.

Das Rohprodukt wird durch Saulenchromatographie an Kieselgel gereinigt.

Protokoll 4: Amidkopplung

Diese Methode beschreibt die Bildung einer Amidbindung zwischen 1-

(Cyclopropylcarbonyl)piperazin und einer Carbonséaure unter Verwendung eines

Kupplungsreagenzes.

Materialien:

1-(Cyclopropylcarbonyl)piperazin

Carbonséaure (z. B. Benzoesaure) (1.0 Aquivalent)

Kupplungsreagenz (z. B. HATU) (1.1 Aquivalente)

Nicht-nukleophile Base (z. B. N,N-Diisopropylethylamin, DIPEA) (2.0-3.0 Aquivalente)

Wasserfreies Dimethylformamid (DMF)

Durchfihrung:
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« In einem Kolben werden die Carbons&ure (1.0 Aquivalent) und HATU (1.1 Aquivalente) in
wasserfreiem DMF gel6st.

o DIPEA (2.0-3.0 Aquivalente) wird zur Lésung gegeben und bei Raumtemperatur fiir 15-30
Minuten gerthrt, um eine Voraktivierung zu erméglichen.

« 1-(Cyclopropylcarbonyl)piperazin (1.1 Aquivalente) wird zu der aktivierten Mischung
gegeben.

» Die Reaktion wird bei Raumtemperatur fur 1-12 Stunden gerihrt und mittels DC oder LC-MS
Uberwacht.

e Nach Abschluss der Reaktion wird die Mischung mit Wasser verdiinnt und mit Ethylacetat
extrahiert.

 Die vereinigten organischen Schichten werden mit 1N HCI, gesattigtem NaHCOs und Sole
gewaschen, Uber Na2SOa4 getrocknet und eingeengt.

o Das Rohprodukt wird durch Saulenchromatographie an Kieselgel gereinigt.[2][7]

Datenprasentation

Die folgende Tabelle fasst reprasentative quantitative Daten fur die beschriebenen
Derivatisierungsreaktionen zusammen. Die Ausbeuten sind typisch und kénnen je nach den
spezifischen Substraten und Reaktionsbedingungen variieren.
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Visualisierung von Arbeitsablaufen

Die folgenden Diagramme, die in der DOT-Sprache von Graphviz erstellt wurden,
veranschaulichen die logischen Arbeitsablaufe fur die beschriebenen
Derivatisierungsreaktionen.
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Abbildung 1: Arbeitsablauf fir die N-Alkylierung.
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Abbildung 2: Arbeitsablaufe fir N-Arylierung und Amidkopplung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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